molecular formula C14H17F3N2O4S B2390803 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 1008396-49-3

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No. B2390803
CAS RN: 1008396-49-3
M. Wt: 366.36
InChI Key: UGQNYDZRHCSSGZ-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as TFB-TAM or TFB. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. TFB has been shown to have a number of biochemical and physiological effects, and has potential applications in a variety of research areas.

Scientific Research Applications

Synthetic Chemistry and Methodologies

  • Nucleophilic Replacement Reactions : Research on derivatives of 2-amino-2-deoxy-D-glucose transforming into galactosamine derivatives and 2-amino-2,4,6-trideoxy-D-xylo-hexose via nucleophilic replacement reactions showcases the compound's potential in synthetic carbohydrate chemistry (Hill & Hough, 1968).

  • Heterocyclic Synthesis : Studies on β-oxoanilides for synthesizing new polyfunctionally substituted pyridine and pyrazole derivatives demonstrate the compound's application in developing novel heterocyclic molecules, which are critical in pharmaceutical research (Hussein, Harb, & Mousa, 2008).

Photoreactions and Photochemistry

  • Photoreactions of Flutamide : Investigating the photoreactions of flutamide, a similar compound, in various solvents highlights the importance of understanding compound stability and reactivity under light exposure, crucial for drug formulation and stability studies (Watanabe, Fukuyoshi, & Oda, 2015).

Sulfone Chemistry and Applications

  • Julia–Kocienski Synthesis : Utilizing sulfones for stereoselective synthesis in organic chemistry, such as in the Julia–Kocienski synthesis of α,β-unsaturated esters and Weinreb amides, underscores the role of similar compounds in facilitating complex chemical reactions (Alonso, Fuensanta, Gómez-Bengoa, & Nájera, 2008).

properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQNYDZRHCSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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